Rhod 2 AM mechanism of action for calcium detection
Rhod 2 AM mechanism of action for calcium detection
An In-depth Technical Guide to Rhod 2-AM for Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Rhod 2-AM, detailing its mechanism of action, quantitative properties, and application in experimental settings.
Introduction to Rhod 2-AM
Rhod 2-AM is a high-affinity, cell-permeable fluorescent probe widely used for measuring intracellular calcium (Ca²⁺) concentrations. It belongs to the rhodamine family of dyes and is particularly valuable for its long excitation and emission wavelengths, which minimize interference from cellular autofluorescence.[1][2][3] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, it is hydrolyzed into its active, Ca²⁺-sensitive form, Rhod 2.[4][5][6][7] Due to its cationic nature, Rhod 2 preferentially accumulates in mitochondria, making it an exceptional tool for studying mitochondrial Ca²⁺ dynamics.[1][5][7][8][9][10]
Core Mechanism of Action
The utility of Rhod 2-AM as a calcium indicator is based on a multi-step process involving cell loading, enzymatic activation, and calcium-dependent fluorescence.
Cell Loading and Activation
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Passive Diffusion: The Rhod 2-AM molecule is chemically modified with acetoxymethyl (AM) ester groups. These lipophilic groups mask the charge of the core molecule, rendering it membrane-permeant and allowing it to passively cross the plasma membrane into the cytosol.[1][4][5][6][7]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][5][6][7][11][12] This enzymatic reaction removes the lipophilic moieties, yielding the polar, cell-impermeant Rhod 2 molecule.
-
Cellular Trapping and Mitochondrial Sequestration: The resulting Rhod 2 molecule is negatively charged and thus trapped within the cell.[4][8] Owing to its net positive charge at physiological pH, Rhod 2 is actively sequestered into mitochondria in response to the mitochondrial membrane potential.[5][7][8][9]
Calcium Binding and Fluorescence
The Rhod 2 molecule contains a BAPTA-derived Ca²⁺ chelating moiety.[4] Upon binding to free Ca²⁺, the dye undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield.[13] The fluorescence intensity of Rhod 2 is directly proportional to the concentration of free Ca²⁺. It is essentially non-fluorescent in its Ca²⁺-free state and becomes brightly fluorescent upon binding to calcium.[11][14] This can result in a fluorescence increase of up to 100-fold.[2][13] Unlike ratiometric indicators, Rhod 2 does not exhibit a significant shift in its excitation or emission wavelengths upon Ca²⁺ binding.[2][11][15]
Quantitative Data Summary
The spectral properties and calcium affinity of Rhod 2 are critical for experimental design and data interpretation.
Table 1: Spectral Properties of Rhod 2 (Post-Hydrolysis)
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | 549 - 557 | [1][4][5][8][11][12][14][16] |
| Emission Maximum (Ca²⁺-bound) | 574 - 581 | [1][4][5][6][8][11][14][16] |
Note: The excitation and emission spectra do not undergo a significant shift upon calcium binding.[2][11][15]
Table 2: Calcium Dissociation Constant (Kd) of Rhod 2
The dissociation constant (Kd) represents the calcium concentration at which half of the indicator is bound to Ca²⁺. It is a measure of the indicator's affinity for calcium.
| Reported Kd (nM) | Experimental System / Note | Reference(s) |
| 570 | General value for intracellular use | [1][9][17] |
| 710 | In perfused rabbit heart, with myoglobin | [2][13] |
| 720 | In perfused mouse heart, via manganese quenching | [18] |
| 1000 | General value, wider monitoring range | [19] |
Experimental Protocols
The following are generalized protocols for the use of Rhod 2-AM. Optimization for specific cell types and experimental conditions is highly recommended.
Protocol 1: Preparation of Rhod 2-AM Stock Solution
-
Reconstitution: Prepare a stock solution of Rhod 2-AM in the range of 1-5 mM using high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][6][11][20]
-
Storage: Aliquot the stock solution into single-use volumes and store desiccated at -20°C, protected from light.[6][11] Avoid repeated freeze-thaw cycles.[6][11] Warm the vial to room temperature before opening to prevent condensation.[11]
Protocol 2: Cell Loading with Rhod 2-AM
-
Prepare Loading Buffer: Dilute the Rhod 2-AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-10 µM.[6][8][16][20] The optimal concentration should be determined empirically.
-
(Optional but Recommended) Add Dispersing Agent: To aid the dispersion of the hydrophobic AM ester in the aqueous loading buffer, Pluronic® F-127 can be added. Mix the Rhod 2-AM DMSO stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer for a final Pluronic® concentration of ~0.02-0.04%.[6][11][20][21]
-
(Optional) Add Anion-Transport Inhibitor: To reduce the leakage of the de-esterified Rhod 2 from the cells, an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) can be added to the loading and wash buffers.[6][20][21]
-
Incubation: Replace the cell culture medium with the Rhod 2-AM loading buffer and incubate the cells for 15-60 minutes at 20-37°C, protected from light.[20] Incubation at 37°C may promote mitochondrial compartmentalization, while room temperature incubation may favor more cytosolic localization.[11]
-
Wash and De-esterification: After loading, wash the cells with indicator-free medium (containing probenecid, if used) to remove extracellular dye.[20] Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular Rhod 2-AM.[20]
Protocol 3: Calcium Imaging
-
Instrumentation Setup: Use a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for Rhod 2. A TRITC filter set (Ex: ~540 nm, Em: ~590 nm) is commonly used.[3][21]
-
Baseline Measurement: Acquire a baseline fluorescence reading from the resting cells.
-
Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular Ca²⁺ concentration.
-
Data Acquisition: Record the change in fluorescence intensity over time. The increase in fluorescence intensity corresponds to an increase in intracellular Ca²⁺.
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- 6. cdn.stemcell.com [cdn.stemcell.com]
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- 13. journals.physiology.org [journals.physiology.org]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 18. Calibration of Ca+ Dissociation Constant of Rhod-2 In Vivo in Perfused Mouse Heart Using Mn+ Quenching [opg.optica.org]
- 19. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 20. abpbio.com [abpbio.com]
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